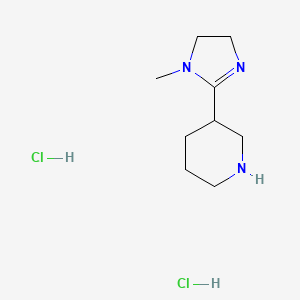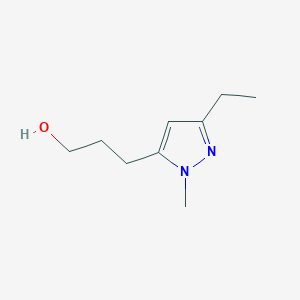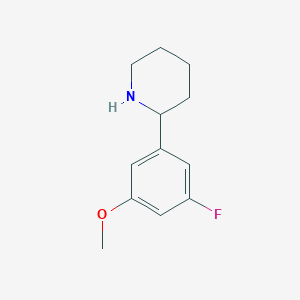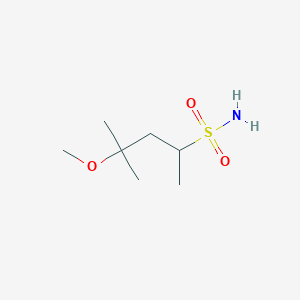
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclohexane ring, along with an amine group that is protonated to form the hydrochloride salt
Métodos De Preparación
The synthesis of 1-ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.
Amination: The amine group is introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Análisis De Reacciones Químicas
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen, forming dihalo or dihydro derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, fluorinating agents for introducing fluorine atoms, and strong acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of the ethynyl and fluorine groups can enhance its binding affinity and specificity for certain targets. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target.
Comparación Con Compuestos Similares
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
4,4-Difluorocyclohexanamine: This compound lacks the ethynyl group and may have different chemical and biological properties.
1-Ethynylcyclohexanamine: This compound lacks the fluorine atoms, which can affect its reactivity and interactions with molecular targets.
4,4-Difluorocyclohexanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical behavior and applications.
Propiedades
Fórmula molecular |
C8H12ClF2N |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
1-ethynyl-4,4-difluorocyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11F2N.ClH/c1-2-7(11)3-5-8(9,10)6-4-7;/h1H,3-6,11H2;1H |
Clave InChI |
JHPQGQUGEQRJBI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCC(CC1)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one](/img/structure/B13630730.png)


![Methyl 2-isopropyl-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13630750.png)



![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)




